

# SW1116 Cell Line: A Comprehensive Technical Guide

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# An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a critical in vitro model for cancer research and therapeutic development. Its well-defined genetic landscape, characterized by key mutations in oncogenes and tumor suppressors, makes it an invaluable tool for studying the molecular underpinnings of colorectal cancer and for screening potential anti-cancer agents. This guide provides a comprehensive overview of the origin, history, molecular profile, and key signaling pathways of the SW1116 cell line, along with detailed experimental protocols and workflows.

## **Origin and History**

The SW1116 cell line was established in 1976 by A. Leibovitz from a primary colorectal adenocarcinoma of a 73-year-old Caucasian male.[1][2] The tumor was located in the colon and was histologically classified as a Grade II adenocarcinoma.[3] The cell line exhibits an epithelial morphology and is adherent, growing in monolayers.[1][4] It is widely used in cancer research and toxicology studies.[1]

Table 1: SW1116 Cell Line - General Information



Characteristic	Description
Organism	Homo sapiens (Human)
Tissue of Origin	Colon
Disease	Colorectal Adenocarcinoma
Cell Type	Epithelial
Growth Properties	Adherent
Depositor	A. Leibovitz
Year of Establishment	1976

### **Molecular and Cellular Characteristics**

The SW1116 cell line possesses a unique molecular signature that contributes to its cancerous phenotype. This includes specific genetic mutations, a distinct oncogene expression profile, and a hypotriploid karyotype.

### **Genetic Mutations**

SW1116 cells harbor key mutations in the KRAS oncogene and the TP53 tumor suppressor gene, which are pivotal drivers in colorectal cancer.

Table 2: Key Genetic Mutations in SW1116

Gene	Mutation	Туре	Functional Impact
KRAS	G12A (c.35G>C)	Missense	Constitutive activation of KRAS signaling
TP53	A159V (c.475C>T)	Missense	Impaired tumor suppressor function

The KRAS G12A mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. The TP53 A159V mutation is located in the DNA binding



domain of the p53 protein, impairing its function as a tumor suppressor that would normally regulate cell cycle arrest and apoptosis in response to cellular stress.

## **Oncogene Expression Profile**

Immunoperoxidase staining has confirmed that SW1116 cells are positive for keratin.[1][2] Furthermore, the cell line shows positive expression for a panel of key oncogenes, while others are not detected.

Table 3: Oncogene Expression in SW1116

Oncogene	Expression Status	
c-myc	Positive	
K-ras	Positive	
H-ras	Positive	
myb	Positive	
sis	Positive	
fos	Positive	
N-myc	Not Detected	
N-ras	Not Detected	

## **Key Signaling Pathways**

The genetic alterations in SW1116 cells lead to the dysregulation of several critical signaling pathways that drive its malignant characteristics. Understanding these pathways is crucial for identifying potential therapeutic targets.

## **KRAS/MAPK Signaling Pathway**

The activating G12A mutation in KRAS leads to the continuous stimulation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, a central pathway regulating cell growth, proliferation, and differentiation.



## Cell Membrane **Growth Factor** Receptor **GTP** loading (constitutively active) KRAS (G12A) Cytoplasm **RAF** MEK **ERK** Nucleus Transcription Factors (e.g., c-Myc, Fos) Cell Proliferation,

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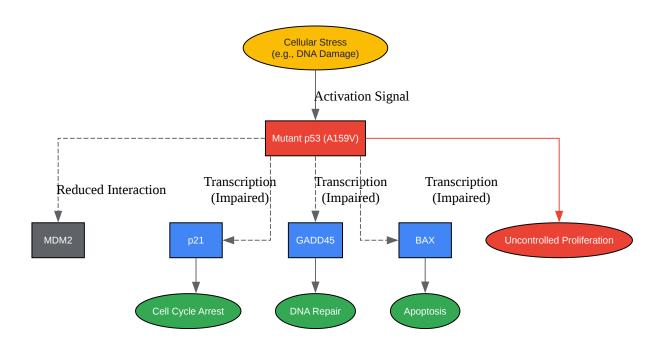
Survival, Differentiation

KRAS/MAPK Signaling Pathway in SW1116 Cells.



### **Altered TP53 Signaling Pathway**

The A159V mutation in the TP53 gene impairs the normal tumor-suppressive functions of the p53 protein. In wild-type scenarios, p53 is activated by cellular stressors like DNA damage, leading to cell cycle arrest or apoptosis. In SW1116 cells, this response is blunted, allowing for the accumulation of genetic damage and uncontrolled cell division.



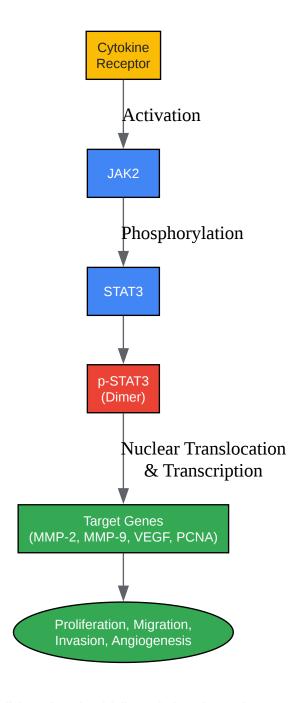
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Impaired TP53 Signaling in SW1116 Cells.

### **JAK2/STAT3 Signaling Pathway**

The JAK2/STAT3 signaling pathway has been shown to be active in SW1116 cells and is implicated in their proliferation, migration, invasion, and angiogenesis. Inhibition of this pathway has been demonstrated to have anti-tumor effects on this cell line.





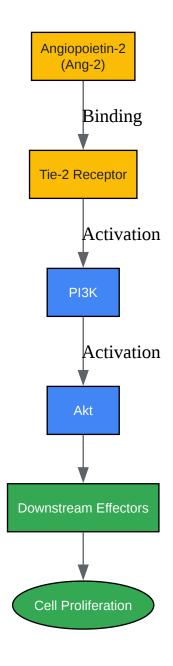
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JAK2/STAT3 Signaling Pathway in SW1116 Cells.

## Angiopoietin-2/Tie-2/PI3K/Akt Signaling Pathway

Angiopoietin-2 (Ang-2) has been shown to promote the proliferation of SW1116 cells through the Tie-2/PI3K/Akt signaling pathway. This pathway is a key regulator of angiogenesis and cell survival.





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Ang-2/Tie-2/PI3K/Akt Signaling in SW1116 Cells.

# **Experimental Protocols and Workflows Cell Culture and Maintenance**

Complete Growth Medium:

- Leibovitz's L-15 Medium
- 10% Fetal Bovine Serum (FBS)



#### **Culturing Conditions:**

• Temperature: 37°C

• Atmosphere: Air, 100% (Note: L-15 is formulated for use in a CO2-free atmosphere)

#### Subculturing:

- Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
- Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under an inverted microscope until the cell layer is dispersed (typically 5-15 minutes).
- Add complete growth medium and aspirate the cells by gently pipetting.
- Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:3 to 1:6.

#### Cryopreservation:

- Freezing Medium: Complete growth medium supplemented with 5% (v/v) DMSO.
- Storage: Store frozen vials in the vapor phase of liquid nitrogen.

# Experimental Workflow: Drug Screening using MTT Assay

This workflow outlines the steps for assessing the cytotoxicity of a compound on SW1116 cells.



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Workflow for a Drug Screening MTT Assay.



## Detailed Experimental Protocol: Western Blotting for Protein Expression Analysis

This protocol is adapted from methodologies used in studies involving SW1116 cells to analyze protein expression changes in response to treatment.

- 1. Cell Lysis:
- Wash SW1116 cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- 2. Protein Quantification:
- Determine the protein concentration of the lysate using a BCA protein assay kit.
- 3. SDS-PAGE and Protein Transfer:
- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-PCNA, anti-VEGF, anti-MMP-9, anti-Tie-2, anti-p-Akt) overnight at 4°C.
- Wash the membrane three times with TBST.



- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

#### 5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Quantify band intensities using densitometry software.

## **Quantitative Data from Cited Experiments**

The following tables summarize quantitative data from studies utilizing the SW1116 cell line.

Table 4: Effect of Eriocalyxin B on SW1116 Cell Cycle Distribution

Treatment (48h)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Control	49.57	24.58	Not significantly different
Eriocalyxin B (1 μmol/l)	64.49	12.13	Not significantly different

Table 5: Effect of Angiopoietin-2 on SW1116 Proliferation and Protein Expression

Treatment Group	Proliferation (relative to serum-free DMEM)	p-Akt Expression (relative to serum-free DMEM)
Ang-2 (1.2 mg/L)	Significantly Increased	Significantly Increased (P < 0.01)
LY294002 + Ang-2	Proliferation Inhibited	Significantly Lower than Ang-2 group (P < 0.01)

## Conclusion



The SW1116 cell line remains a cornerstone for colorectal cancer research. Its well-documented origin, coupled with a defined set of genetic mutations and characterized signaling pathway dysregulations, provides a robust platform for investigating cancer biology and for the preclinical evaluation of novel therapeutic strategies. This guide offers a centralized resource to aid researchers in effectively utilizing the SW1116 cell line in their scientific endeavors.

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